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3-(3,5-Dimethylphenyl)propanoic

acid

CAS No.: 42287-87-6

Cat. No.: B1289441

Get Quote

3-(3,5-Dimethylphenyl)propanoic acid, identified by the CAS number 42287-87-6, is a

substituted arylpropanoic acid.[1][2][3] While not a therapeutic agent in itself, its structural

framework is of significant interest to researchers and drug development professionals. The

arylpropanoic acid scaffold is the cornerstone of a major class of non-steroidal anti-

inflammatory drugs (NSAIDs), including well-known molecules like ibuprofen and naproxen.[4]

[5] The true value of 3-(3,5-Dimethylphenyl)propanoic acid, therefore, lies in its utility as a

chemical building block or fragment. The specific 3,5-dimethyl substitution pattern offers a

unique tool for medicinal chemists to probe structure-activity relationships (SAR), modulate

physicochemical properties such as lipophilicity, and ultimately design novel compounds with

enhanced potency, selectivity, or improved pharmacokinetic profiles.[4] This guide provides a

senior application scientist's perspective on the core properties, synthesis, handling, and

strategic application of this compound in a research context.

Part 1: Core Physicochemical and Spectroscopic
Data
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A precise understanding of a compound's physical and chemical properties is the foundation of

all subsequent experimental work. The data for 3-(3,5-Dimethylphenyl)propanoic acid is

summarized below.

Table 1: Chemical Identifiers and Core Properties
Property Value Source

CAS Number 42287-87-6 [1][2][3][6]

Molecular Formula C₁₁H₁₄O₂ [1][2][3][7]

Molecular Weight 178.23 g/mol [1][2]

Appearance Solid [1]

SMILES
O=C(O)CCC1=CC(C)=CC(C)=

C1
[1][7]

InChI Key
CCPNDKXTGJGIIV-

UHFFFAOYSA-N
[1][7]

Table 2: Physicochemical Data
Property Value Source

Density 1.074 g/cm³ [6]

Boiling Point 305.6 °C at 760 mmHg [6]

Predicted XlogP 2.4 [7]

Storage
Store at room temperature

under an inert atmosphere.
[3]

Part 2: Synthesis and Analytical Validation
The synthesis of arylpropanoic acids is a well-established field. For this specific molecule, a

highly reliable and scalable approach is the catalytic hydrogenation of its unsaturated

precursor, 3-(3,5-Dimethylphenyl)propenoic acid. This choice is predicated on the high

efficiency and clean conversion offered by heterogeneous catalysis.
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Proposed Synthetic Pathway
The logical flow from a common starting material to the final product is outlined below. This

two-step approach leverages a classic condensation reaction followed by a robust reduction.

3,5-Dimethyl-
benzaldehyde

Perkin Condensation
(Pyridine/Piperidine catalyst)

Malonic Acid

3-(3,5-Dimethylphenyl)propenoic acid
(Cinnamic Acid Derivative)

Formation of α,β-
unsaturated acid

Catalytic Hydrogenation
(H₂, Pd/C catalyst)

Reduction of
alkene

3-(3,5-Dimethylphenyl)propanoic acid
(Target Compound)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 3-(3,5-Dimethylphenyl)propanoic acid.

Protocol 1: Synthesis via Catalytic Hydrogenation
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This protocol is adapted from standard procedures for the reduction of cinnamic acid

derivatives.[8] The causality for using palladium on carbon (Pd/C) stems from its high activity

and selectivity for reducing carbon-carbon double bonds without affecting the aromatic ring.

Materials:

3-(3,5-Dimethylphenyl)propenoic acid (1.0 eq)

10% Palladium on carbon (Pd/C) (1-5 mol%)

Solvent: Tetrahydrofuran (THF) or Ethyl Acetate

Hydrogen (H₂) gas source

Parr shaker or similar hydrogenation apparatus

Celite™ or diatomaceous earth

Procedure:

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and rated for the intended

pressure.

Reagent Addition: To the vessel, add 3-(3,5-Dimethylphenyl)propenoic acid and the solvent

(e.g., THF).[8] Swirl to dissolve.

Catalyst Handling: In a fume hood, carefully add the 10% Pd/C catalyst. Causality Note:

Pd/C is pyrophoric and should be handled with care, preferably wetted with a small amount

of the reaction solvent before addition to prevent ignition upon contact with air.

Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus.

Purge the vessel with an inert gas (N₂ or Ar) before introducing hydrogen gas. Pressurize the

vessel to the target pressure (e.g., 50 psi) and begin agitation.[8]

Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The

reaction is typically complete within 4-6 hours. Progress can also be checked by thin-layer

chromatography (TLC) or LC-MS of a small, carefully vented aliquot.
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Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the

vessel with an inert gas.

Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the

heterogeneous Pd/C catalyst. Causality Note: The Celite pad prevents fine catalyst particles

from passing through, ensuring a clean filtrate. Wash the pad with a small amount of fresh

solvent to recover all the product.

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the

crude 3-(3,5-Dimethylphenyl)propanoic acid.

Purification: The product can be further purified by recrystallization from a suitable solvent

system (e.g., hexane/ethyl acetate) if necessary.

Protocol 2: Analytical Validation Workflow
Every synthesized batch must be validated to confirm its identity and purity. This self-validating

system ensures the reliability of data generated in subsequent biological or chemical assays.
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Sample Preparation

Analytical Methods

Data Interpretation & Confirmation

Synthesized Product

Dissolve in appropriate
solvent (e.g., CDCl₃, MeCN)

¹H NMR LC-MS HPLC

Confirm Structure
(Chemical shifts, integration)

Confirm Molecular Weight
([M-H]⁻ or [M+H]⁺)

Determine Purity
(>95% by area)

Validated Compound
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Caption: Standard workflow for the analytical validation of the final compound.

Expected Analytical Signatures:

¹H NMR: Expect characteristic signals for the aromatic protons, the two methyl groups on the

ring, and the two methylene groups of the propanoic acid chain, along with a broad singlet

for the carboxylic acid proton.

Mass Spectrometry: In negative ion mode (ESI-), the primary ion observed should

correspond to [M-H]⁻ at m/z 177.09. In positive ion mode (ESI+), an adduct such as [M+H]⁺

(m/z 179.11) or [M+Na]⁺ (m/z 201.09) would be expected.[7]
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HPLC: A single major peak should be observed, with the area percent used to quantify purity.

Part 3: Safety, Handling, and Storage
Proper handling is critical for researcher safety and maintaining compound integrity. 3-(3,5-
Dimethylphenyl)propanoic acid is classified as an irritant.[1]

Table 3: GHS Hazard Information
Pictogram Signal Word Hazard Statements

GHS07 Warning

H315: Causes skin irritation.[1]

[9]H319: Causes serious eye

irritation.[1][9]H335: May

cause respiratory irritation.[9]

Protocol 3: Standard Laboratory Handling and Storage

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses,

a lab coat, and nitrile gloves.[10][11]

Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical

fume hood to avoid inhalation of dust.[11]

Dispensing: When weighing or transferring the solid, avoid creating dust.[10]

Spill Response: In case of a spill, sweep up the solid material without creating dust and

place it in a suitable, closed container for disposal.[10][11]

First Aid:

Skin Contact: Wash off with soap and plenty of water.[10][11]

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a

physician.[10][11]

Inhalation: Move the person into fresh air.[10]
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Storage: Store the compound in a tightly sealed container in a dry, well-ventilated place,

preferably under an inert atmosphere like argon or nitrogen to ensure long-term stability.[3]

Part 4: Strategic Role in Drug Development
The utility of 3-(3,5-Dimethylphenyl)propanoic acid is best understood by its context within

medicinal chemistry. The core arylpropanoic acid structure is a "privileged scaffold," meaning it

is capable of binding to multiple biological targets. The specific dimethyl substitution pattern

provides a means to fine-tune activity.

Key Strategic Considerations:

Modulation of Lipophilicity: The addition of two methyl groups to the phenyl ring increases

the molecule's lipophilicity (as indicated by a predicted XlogP of 2.4) compared to

unsubstituted phenylpropanoic acid.[7] This property is critical as it influences a drug

candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

Probing Active Sites: In drug design, the 3,5-dimethylphenyl group can be used to explore

hydrophobic pockets within a target enzyme or receptor active site. Its defined steric bulk

can enhance binding affinity or introduce selectivity for one target over another.

Metabolic Stability: The meta-position of the methyl groups can block sites that might

otherwise be susceptible to metabolic hydroxylation, potentially increasing the compound's in

vivo half-life.

Fragment-Based Drug Discovery (FBDD): This compound is an ideal candidate for FBDD

screening libraries. Its relatively simple structure and desirable physicochemical properties

make it a valuable starting point for elaboration into more complex and potent lead

compounds.

A clear example of this strategic use is found in the development of selective EP3 receptor

antagonists, where a (1R)-1-(3,5-dimethylphenyl)-3-methylbutylamine moiety was incorporated

into a different propanoic acid scaffold to optimize biological activity.[12] This demonstrates the

field-proven value of the 3,5-dimethylphenyl group in tuning molecular interactions.
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Caption: Logical flow of how structural modification impacts drug development outcomes.

Conclusion
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3-(3,5-Dimethylphenyl)propanoic acid (CAS: 42287-87-6) is more than just a catalog

chemical; it is a versatile tool for the modern medicinal chemist. With a well-defined

physicochemical profile, straightforward synthesis, and clear safety protocols, it serves as an

excellent building block for developing novel chemical entities. Its structural features allow for

the systematic modulation of properties critical to the drug discovery process, from target

binding and selectivity to overall pharmacokinetic performance. For researchers and drug

development professionals, understanding the synthesis, handling, and strategic application of

such fragments is essential for the rational design of the next generation of therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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